

# preparing Triacsin C stock solution and working concentrations

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## Compound of Interest

Compound Name: *Triacsin C*

Cat. No.: *B126821*

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## Application Notes and Protocols for Triacsin C

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Triacsin C** is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1][2][3][4] Isolated from *Streptomyces aureofaciens*, it serves as a valuable tool for studying lipid metabolism and its role in various cellular processes and disease states.[1][5] **Triacsin C** blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby interfering with lipid metabolism.[5][6] Its activity has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.[2][7] These application notes provide detailed protocols for the preparation of **Triacsin C** stock solutions and guidance on determining appropriate working concentrations for in vitro experiments.

### Quantitative Data Summary

For ease of reference, the key quantitative data for **Triacsin C** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	207.27 g/mol	[2][5][6]
Appearance	Crystalline solid or powder	[8]
Solubility	- DMSO: ~5 mg/mL (~24 mM) to 25 mg/mL- Methanol: ~5 mg/mL	[2][6][8]
Storage (Powder)	-20°C for up to 3 years	[9]
Storage (Stock Solution)	-80°C for up to 6 months-20°C for up to 1 month	[1]
IC <sub>50</sub>	6.3 µM (in Raji cell membrane fraction)[2][3] 3.66 µM (in MM.1S cells)[10] 3.70 µM (CpACS1), 2.32 µM (CpACS2) [1]	
Typical Working Conc.	0.1 µM - 10 µM	[1][10][11][12][13]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Triacsin C Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Triacsin C** in DMSO.

Materials:

- **Triacsin C** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

- Analytical balance

#### Procedure:

- Weighing **Triacsin C**: Carefully weigh out 1 mg of **Triacsin C** powder using an analytical balance and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or dish.
- Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of **Triacsin C** (MW: 207.27 g/mol ), the required volume of DMSO can be calculated as follows:
  - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
  - $\text{Volume (}\mu\text{L)} = ((0.001 \text{ g} / 207.27 \text{ g/mol}) / 0.010 \text{ mol/L}) * 1,000,000 \mu\text{L/L}$
  - $\text{Volume (}\mu\text{L)} \approx 482.5 \mu\text{L}$
- Dissolving **Triacsin C**: Add 482.5  $\mu\text{L}$  of anhydrous DMSO to the microcentrifuge tube containing the **Triacsin C** powder.
- Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and brief sonication may be necessary to fully dissolve the compound.[\[7\]](#)[\[9\]](#)
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20  $\mu\text{L}$ ) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)

## Protocol 2: Preparation of Working Concentrations

This protocol provides a general guideline for diluting the 10 mM stock solution to desired working concentrations for cell culture experiments. The final concentration will depend on the specific cell type and experimental design. A typical starting point is to perform a dose-response experiment with concentrations ranging from 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ .

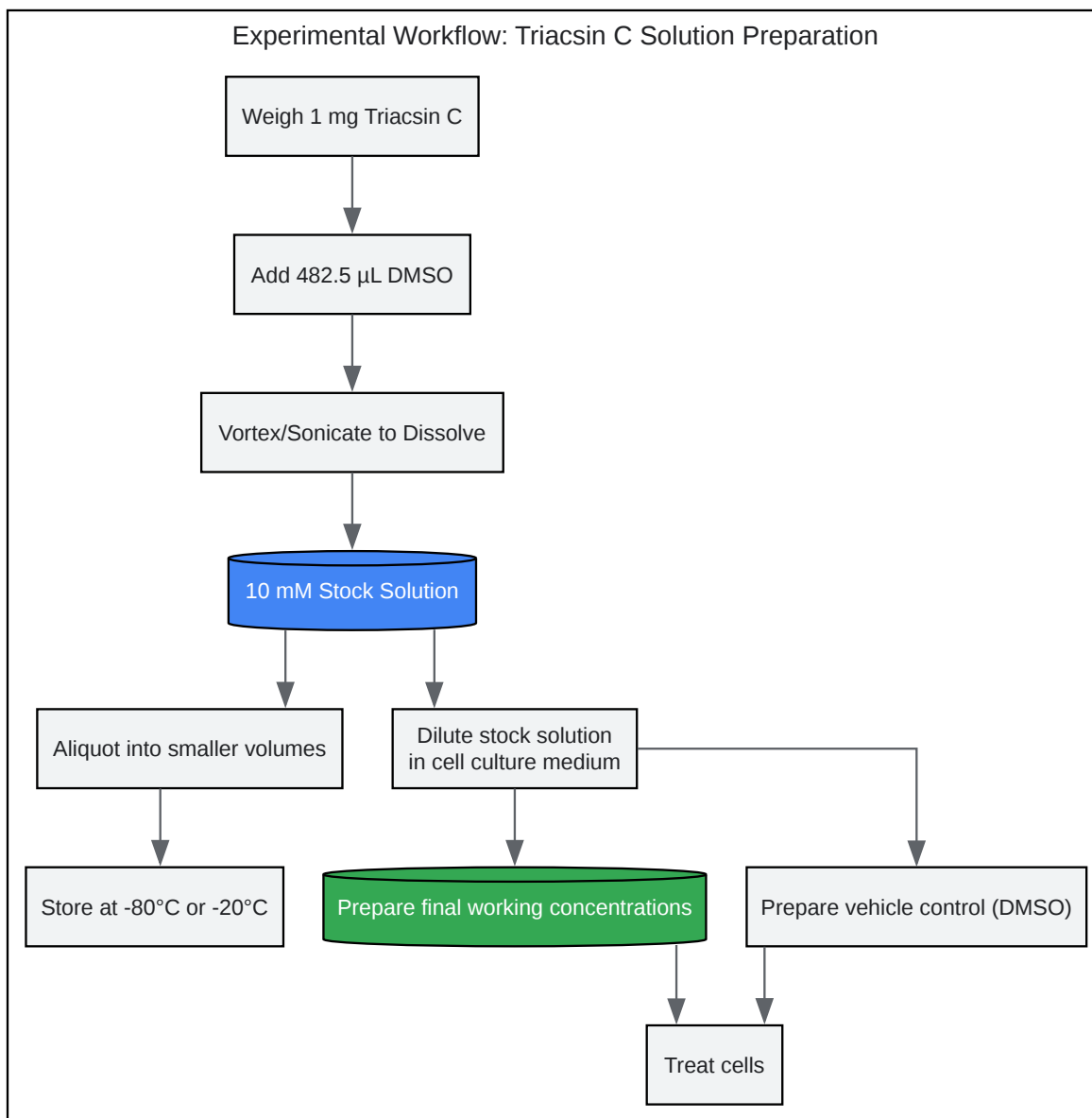
#### Materials:

- 10 mM **Triacsin C** stock solution in DMSO
- Sterile cell culture medium
- Sterile microcentrifuge tubes or plates
- Pipettes and sterile tips

#### Procedure:

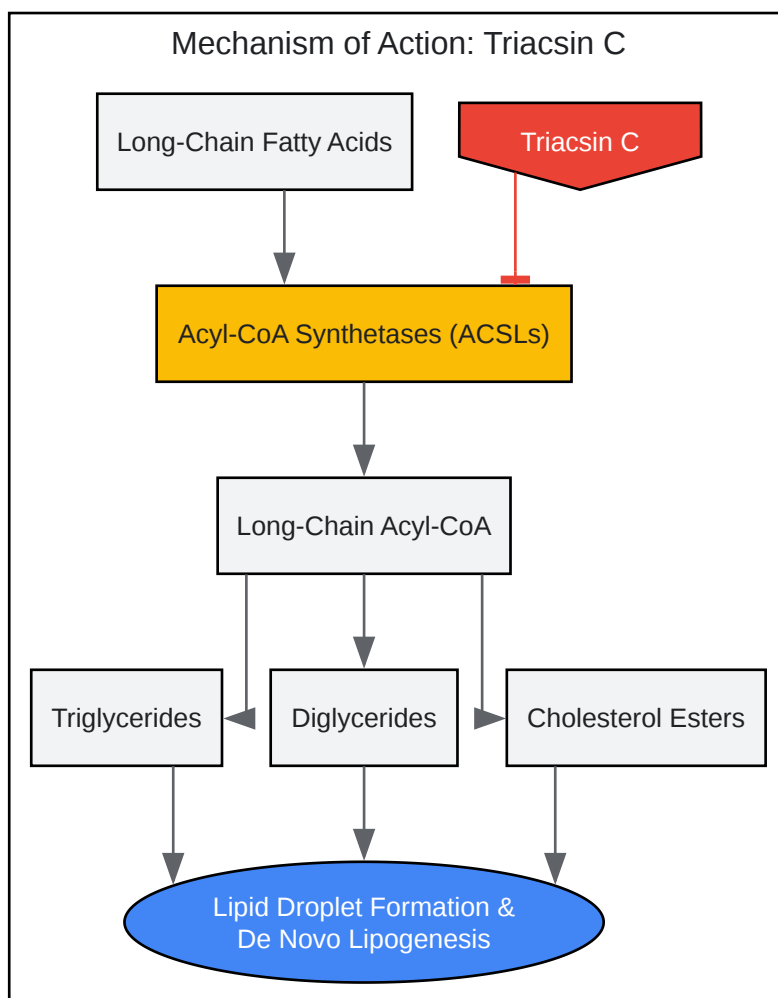
- Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an intermediate dilution of the stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS.
- Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare 1 mL of a 1  $\mu$ M working solution from a 10 mM stock:
  - Add 0.1  $\mu$ L of the 10 mM stock solution to 999.9  $\mu$ L of cell culture medium.
- Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of **Triacsin C** used. For instance, if the highest working concentration of **Triacsin C** results in a final DMSO concentration of 0.1%, then the vehicle control wells should also contain 0.1% DMSO.
- Treatment: Add the prepared working solutions to your cells and incubate for the desired time period.

## Visualizations



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Caption: Workflow for preparing **Triacsin C** stock and working solutions.



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Caption: **Triacsin C** inhibits ACSL, blocking downstream lipid synthesis.

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